3-bromo-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a hydrazone linkage connecting a benzohydrazide moiety to a benzothiophene ring
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxy-1-benzothiophene-2-carbaldehyde and 3-bromobenzohydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Scientific Research Applications
3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the presence of the benzothiophene ring contributes to its ability to interact with biological membranes and proteins, influencing various cellular processes .
Comparison with Similar Compounds
3-bromo-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: This compound has additional bromine atoms and hydroxyl groups, which may enhance its reactivity and biological activity.
3-bromo-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide: The presence of a methoxy group in this compound can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C16H11BrN2O2S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H11BrN2O2S/c17-11-5-3-4-10(8-11)16(21)19-18-9-14-15(20)12-6-1-2-7-13(12)22-14/h1-9,20H,(H,19,21)/b18-9+ |
InChI Key |
BEWDQFHJQXTMEX-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC(=CC=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.